2-((2-methoxy-5-methylphenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide
Description
This compound is a bis-thiazole derivative featuring a central thiazole-4-carboxamide scaffold linked to a secondary thiazole ring via an anilino bridge. Key structural elements include:
- Thiazole rings: Both rings contribute to π-π stacking interactions and hydrogen-bonding capabilities.
- 2-Methoxy-5-methylphenyl substituent: Enhances lipophilicity and may influence metabolic stability .
- Methylamino-oxoethyl chain: Introduces a polar, hydrogen-bonding motif that could improve solubility and target engagement .
Synthesis likely involves sequential coupling reactions, as seen in analogous thiazole carboxamides. For example, ethyl thiazole carboxylates are hydrolyzed to carboxylic acids and coupled with amines using reagents like HATU or EDC . Characterization via NMR and IR would confirm carbonyl (C=O, ~1660–1680 cm⁻¹) and thiazole-related vibrations (C-S, ~1240–1255 cm⁻¹) .
Properties
IUPAC Name |
2-(2-methoxy-5-methylanilino)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-10-4-5-14(26-3)12(6-10)21-18-22-13(9-28-18)16(25)23-17-20-11(8-27-17)7-15(24)19-2/h4-6,8-9H,7H2,1-3H3,(H,19,24)(H,21,22)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTHRDEZJVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Comparisons of Thiazole and Thiadiazole Derivatives
Key Observations:
Structural Complexity : The target compound’s bis-thiazole architecture distinguishes it from simpler analogs (e.g., ’s single thiazole). This may enhance binding avidity but reduce solubility compared to pyridinyl-substituted derivatives () .
The 2-methoxy-5-methylphenyl group increases lipophilicity compared to unsubstituted phenyl rings, which could enhance membrane permeability but slow metabolic clearance .
Biological Activity :
- Thiazole derivatives with pyridinyl groups () or pyrimidine hybrids () show potent kinase inhibition, suggesting the target compound may target similar pathways .
- Thiadiazoles () and isoxazoles () exhibit diverse activities (antioxidant, anticancer), but structural differences limit direct comparisons .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-((2-methoxy-5-methylphenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.
- Step 2 : Introduction of the 2-methoxy-5-methylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3 : Coupling of the thiazole-4-carboxamide moiety with a functionalized thiazol-2-ylacetamide derivative, often using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) . Key solvents include ethanol, DMF, or dichloromethane, with reaction temperatures ranging from 0°C to reflux. Yields vary (30–75%) depending on purification protocols .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR : Peaks at 1650–1700 cm confirm carbonyl groups (amide C=O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final compound?
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) for efficient cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like amide coupling .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound?
Standard protocols include:
- Cell Viability Assays : MTT or SRB assays against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) .
- Mechanistic Studies :
- Apoptosis : Flow cytometry (Annexin V/PI staining) .
- Cell Cycle Analysis : PI staining and fluorescence-activated cell sorting (FACS) .
- Target Identification : Kinase inhibition profiling (e.g., EGFR, VEGFR) using enzymatic assays .
IC values are compared to reference drugs (e.g., doxorubicin) to assess potency .
- Target Identification : Kinase inhibition profiling (e.g., EGFR, VEGFR) using enzymatic assays .
Q. How do structural modifications influence the compound’s biological activity?
Key structure-activity relationship (SAR) insights:
| Substituent | Effect on Activity | Evidence |
|---|---|---|
| Methoxy group at 2-position | Enhances solubility and membrane permeability | |
| Methylamino-oxoethyl side chain | Improves kinase binding affinity via H-bonding | |
| Thiazole ring substitution | Modulates selectivity (e.g., 4-carboxamide vs. 5-methyl) |
- Removing the methoxy group reduces potency by 10-fold in kinase assays .
Q. How should contradictory data on biological activity be resolved?
Contradictions may arise from:
- Assay Variability : Differences in cell line origins (e.g., MCF-7 vs. MDA-MB-231) or incubation times .
- Compound Purity : Impurities >5% skew IC values; validate via HPLC (>98% purity) .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Replicate Experiments : Perform triplicate assays with statistical analysis (p < 0.05) .
Methodological Guidance
Q. What computational tools can predict the binding mode of this compound to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for stability analysis over 100 ns trajectories .
- QSAR Models : Utilize descriptors (logP, polar surface area) to predict ADMET properties .
Q. How to design analogs for improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to alter metabolism .
- Prodrug Strategies : Esterify the carboxamide group to enhance oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to increase half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
